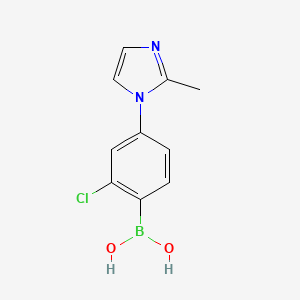![molecular formula C12H19NO B14075984 2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol CAS No. 100251-95-4](/img/structure/B14075984.png)
2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol is an organic compound with the molecular formula C11H17NO. It is a derivative of phenol, characterized by the presence of a dimethylamino group attached to a methyl-substituted phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol typically involves the reaction of 3,5,6-trimethylphenol with formaldehyde and dimethylamine. This reaction is a type of Mannich reaction, which is a three-component condensation reaction. The reaction conditions usually involve heating the reactants in the presence of an acid catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction of the starting materials. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Applications De Recherche Scientifique
2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The phenolic hydroxyl group can undergo redox reactions, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Another Mannich base with similar structural features but with three dimethylaminomethyl groups.
Poly(2-(dimethylamino)ethyl methacrylate): A polymer with dimethylamino groups, used in various applications including drug delivery.
Uniqueness
2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
100251-95-4 |
|---|---|
Formule moléculaire |
C12H19NO |
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
2-[(dimethylamino)methyl]-3,5,6-trimethylphenol |
InChI |
InChI=1S/C12H19NO/c1-8-6-9(2)11(7-13(4)5)12(14)10(8)3/h6,14H,7H2,1-5H3 |
Clé InChI |
BYIDXIVMEUXTJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)O)CN(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



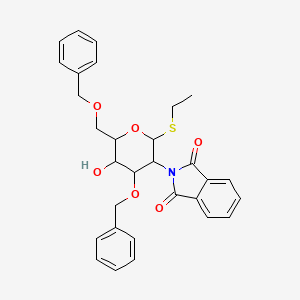

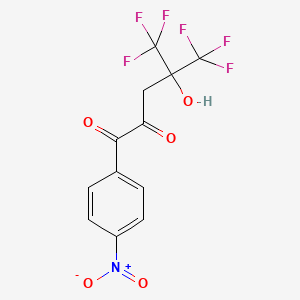
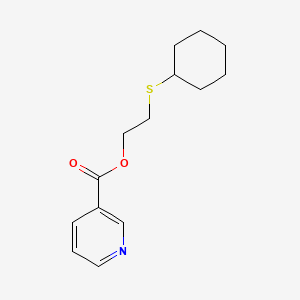

![(E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B14075964.png)
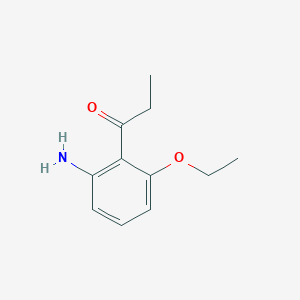
![Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-](/img/structure/B14075972.png)

![4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14075981.png)

